Cas no 1552983-93-3 (2-amino-1-4-(diethylamino)phenylpropan-1-one)
2-amino-1-4-(diethylamino)phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1552983-93-3
- 2-amino-1-[4-(diethylamino)phenyl]propan-1-one
- EN300-1853328
- 2-amino-1-4-(diethylamino)phenylpropan-1-one
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- Inchi: 1S/C13H20N2O/c1-4-15(5-2)12-8-6-11(7-9-12)13(16)10(3)14/h6-10H,4-5,14H2,1-3H3
- InChI Key: BFAFBZBIPGZYKQ-UHFFFAOYSA-N
- SMILES: O=C(C(C)N)C1C=CC(=CC=1)N(CC)CC
Computed Properties
- Exact Mass: 220.157563266g/mol
- Monoisotopic Mass: 220.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.3Ų
2-amino-1-4-(diethylamino)phenylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853328-0.05g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1853328-0.1g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1853328-0.25g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1853328-0.5g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1853328-1.0g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1853328-2.5g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1853328-5.0g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1853328-10.0g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1853328-1g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1853328-5g |
2-amino-1-[4-(diethylamino)phenyl]propan-1-one |
1552983-93-3 | 5g |
$2235.0 | 2023-09-18 |
2-amino-1-4-(diethylamino)phenylpropan-1-one Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-amino-1-4-(diethylamino)phenylpropan-1-one
Introduction to 2-amino-1-4-(diethylamino)phenylpropan-1-one (CAS No. 1552983-93-3)
2-amino-1-4-(diethylamino)phenylpropan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the CAS number 1552983-93-3, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both amino and diethylamino functional groups makes it a versatile intermediate, facilitating various synthetic pathways and biological investigations.
The compound’s structure consists of a phenyl ring substituted with an amino group at the 1-position and a diethylamino group at the 4-position, connected to a propanone backbone. This arrangement imparts specific electronic and steric properties, making it a valuable building block for designing novel pharmacophores. The diethylamino moiety, in particular, is known for its ability to enhance lipophilicity and improve membrane permeability, which are critical factors in drug bioavailability.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Studies have demonstrated that the 2-amino-1-4-(diethylamino)phenylpropan-1-one scaffold can be modified to develop molecules with enhanced binding affinity to target proteins. For instance, virtual screening techniques have identified derivatives of this compound that exhibit promising interactions with enzymes involved in metabolic pathways, suggesting potential therapeutic applications in managing metabolic disorders.
In the realm of medicinal chemistry, the synthesis of 2-amino-1-4-(diethylamino)phenylpropan-1-one has been optimized through various catalytic methods to improve yield and purity. Transition metal-catalyzed cross-coupling reactions have been particularly effective in constructing the phenylpropanone core. Additionally, green chemistry principles have been integrated into its synthesis, reducing hazardous waste and improving sustainability. These efforts align with global initiatives to promote environmentally friendly pharmaceutical manufacturing.
Biological evaluations of 2-amino-1-4-(diethylamino)phenylpropan-1-one have revealed intriguing pharmacological profiles. Preclinical studies indicate that certain derivatives exhibit anti-inflammatory and analgesic properties, making them candidates for further development into therapeutic agents. The compound’s ability to modulate neurotransmitter systems has also been explored, with some derivatives showing potential as scaffolds for drugs targeting central nervous system disorders.
The role of 2-amino-1-4-(diethylamino)phenylpropan-1-one in drug discovery extends beyond its direct therapeutic applications. It serves as a key intermediate in the synthesis of more complex molecules, allowing chemists to explore diverse structural motifs. The flexibility offered by its functional groups enables the creation of libraries of compounds for high-throughput screening, accelerating the identification of novel bioactive entities.
Future research directions for 2-amino-1-4-(diethylamino)phenylpropan-1-one include exploring its role in combinatorial chemistry and library design. By integrating this compound into diverse molecular frameworks, researchers aim to uncover new pharmacological activities that may not be apparent from single-target studies. Furthermore, advancements in biocatalysis and enzymatic engineering may provide novel routes for synthesizing modified versions of this molecule, further enhancing its utility in drug development.
The integration of machine learning and artificial intelligence into chemical research has also opened new avenues for investigating 2-amino-1-4-(diethylamino)phenylpropan-1-one. Predictive models can now accurately forecast the properties of molecules based on their structures, enabling faster screening processes. This technology has already been applied to identify promising derivatives of this compound with enhanced efficacy and reduced side effects.
In conclusion,2-amino-1-4-(diethylamino)phenylpropan-1-one (CAS No. 1552983-93-3) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of innovative therapeutic agents.
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